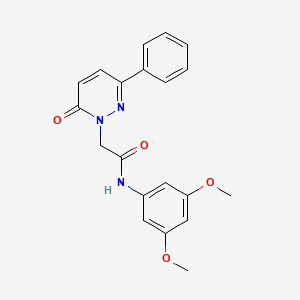

![molecular formula C15H17N5O2 B5691460 N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine](/img/structure/B5691460.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine” is a chemical compound. It’s important to note that the compound has a close relation to “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” and "3,4-Dimethoxyphenethylamine" . The latter is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine” is not available, related compounds such as “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” have a molecular formula of C12H17NO3 .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound has shown promise in the treatment of Alzheimer’s disease. It can bind with the alpha7 nicotinic acetylcholine receptor (alpha7nAChR), which is the same binding site as bungarotoxin . It has demonstrated neuroprotective effects by improving the toxicity of nerve cells affected by beta-amyloid, which is significant since beta-amyloid toxicity is a key factor in Alzheimer’s disease. Additionally, it has been shown to directly act on amyloid protein, reducing its toxic effects .

Anti-inflammatory Activity

The compound has exhibited good anti-inflammatory activity in experiments. This suggests potential applications in treating inflammatory conditions, which could extend to various diseases where inflammation is a key concern .

Neuroprotection

Apart from its role in Alzheimer’s disease, the compound’s neuroprotective properties may be beneficial in other neurodegenerative diseases. By protecting nerve cells from damage, it could potentially be used in the treatment of conditions like Parkinson’s disease and multiple sclerosis .

Enhancement of Cognitive Functions

In animal models, the compound has been shown to effectively improve learning ability and memory. This indicates potential use in treating cognitive impairments beyond Alzheimer’s disease, such as those caused by traumatic brain injury or age-related cognitive decline .

Flavoring Agent Safety Evaluation

While not a direct application of the compound in research, it is structurally related to substances evaluated for safety as flavoring agents. The evaluations focus on intake estimations and toxicity data, particularly genotoxicity data, which are crucial for determining the safety of compounds used in food products .

Antioxidant Properties

The compound’s potential role in modulating reactive oxygen species (ROS) suggests it could be researched for its antioxidant properties. This is relevant in diseases where oxidative stress plays a role, such as cardiovascular diseases, cancer, and further neurodegenerative disorders.

Gastric Ulcer Prevention

Derivatives of this compound have been evaluated for their effectiveness in preventing stress-induced gastric ulceration. This points to a possible application in the development of treatments for gastric ulcers .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c1-21-11-4-3-10(7-12(11)22-2)5-6-16-14-13-15(18-8-17-13)20-9-19-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUUGIOJOWHONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2NC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

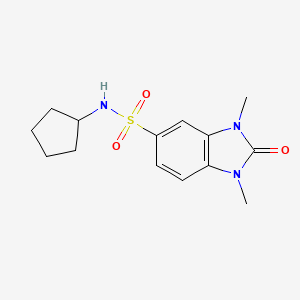

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)

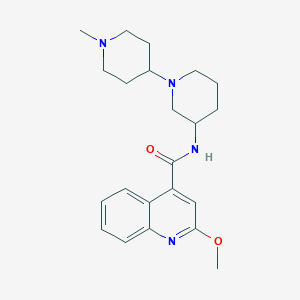

![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)

![2-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5691404.png)

![6-(methoxymethyl)-N-methyl-N-[(3-methylisoxazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B5691407.png)

![5-(2,3-difluoro-6-methoxybenzoyl)-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5691421.png)

![ethyl 4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5691425.png)

![2-chloro-4-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5691433.png)

![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-4-isopropyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B5691440.png)

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5691449.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5691451.png)

![1-(cyclopentylcarbonyl)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-4-piperidinecarboxamide](/img/structure/B5691474.png)